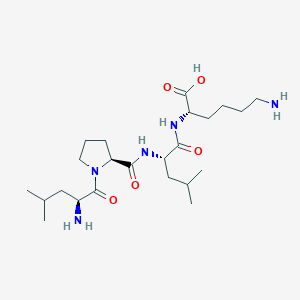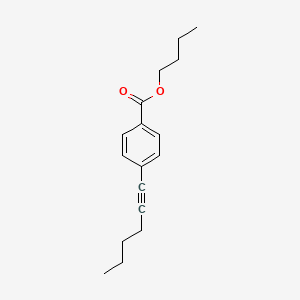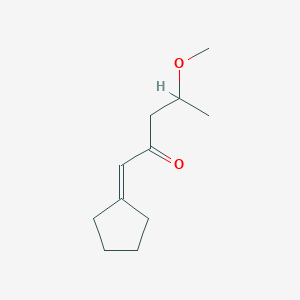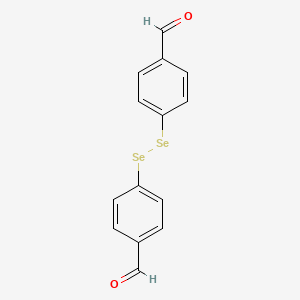![molecular formula C12H18O2S2 B12523690 3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one CAS No. 849409-15-0](/img/structure/B12523690.png)
3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C12H18O2S2 This compound features a cyclopentanone core with two sulfanylethylsulfanyl substituents, making it a unique structure in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one typically involves the following steps:
Formation of the Cyclopentanone Core: The initial step involves the preparation of the cyclopentanone core. This can be achieved through the cyclization of a suitable precursor, such as 1,5-diketone, under acidic or basic conditions.
Introduction of Sulfanylethylsulfanyl Groups: The next step involves the introduction of the sulfanylethylsulfanyl groups. This can be achieved through a nucleophilic substitution reaction, where a suitable sulfanyl reagent reacts with the cyclopentanone core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as distillation, crystallization, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl groups are oxidized to sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions, where the sulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl groups can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. Additionally, the ketone groups can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Oxopropyl)cyclopentan-1-one: A structurally similar compound with a different substituent pattern.
2,5-Bis(2-furylmethylidene)cyclopentan-1-one: Another compound with a cyclopentanone core but different substituents.
Uniqueness
3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one is unique due to its specific combination of sulfanylethylsulfanyl groups and cyclopentanone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
849409-15-0 |
|---|---|
Formule moléculaire |
C12H18O2S2 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
3-[2-(3-oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H18O2S2/c13-9-1-3-11(7-9)15-5-6-16-12-4-2-10(14)8-12/h11-12H,1-8H2 |
Clé InChI |
VUKTWRWBDJKYTR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CC1SCCSC2CCC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride](/img/structure/B12523610.png)
![3',5'-Dimethyl-4-(2-methyloctan-2-yl)[1,1'-biphenyl]-2,4',6-triol](/img/structure/B12523611.png)
![N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine](/img/structure/B12523615.png)
![(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine](/img/structure/B12523623.png)
![2-Phenylbicyclo[3.2.0]heptan-2-ol](/img/structure/B12523628.png)


![Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B12523640.png)
![3,3'-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane]](/img/structure/B12523641.png)



![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate](/img/structure/B12523663.png)
